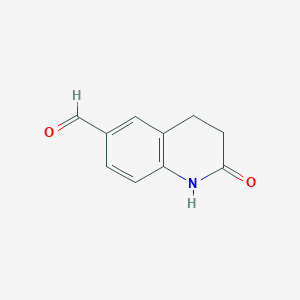

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

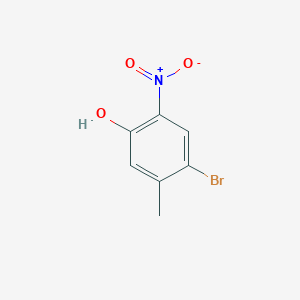

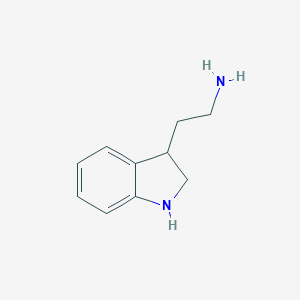

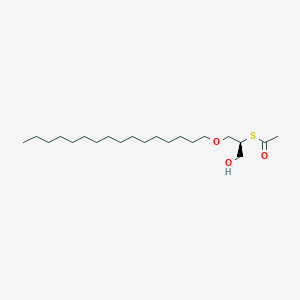

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and its complexes has been studied using spectral methods and quantum-chemical simulation . The composition and structure of the complexes have been found to be dependent on the nature of the metal and acid residue .Chemical Reactions Analysis

The complex formation properties of the product 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde condensation with stearic acid hydrazide towards Cu (II) and Ni (II) ions has been studied . The IR spectra of complexes contained the stretching band of the NH group at 3200 cm –1 (as in the spectrum of the ligand 1), and the absorption bands corresponding to the С=О and С=N groups stretching exhibited the low-frequency shift by 20‒50 cm –1 .Physical And Chemical Properties Analysis

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a yellow to brown solid . The melting point of a similar compound, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is 300°C .Scientific Research Applications

Organic Synthesis

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: is a valuable intermediate in organic synthesis. It can be utilized in the C(1)-functionalization of tetrahydroisoquinolines (THIQs), which are pivotal in synthesizing complex organic molecules . This compound’s reactivity towards nucleophiles and electrophiles makes it a versatile building block for constructing diverse molecular architectures, essential in developing pharmaceuticals and agrochemicals.

Pharmacology

In pharmacological research, this compound has potential applications in drug design and discovery. Its structure is conducive to forming palladium(ii) complexes , which have been studied for their antioxidant properties . These properties are significant in the development of therapeutic agents that can mitigate oxidative stress-related diseases.

Material Science

The compound’s utility extends to material science, where it can be involved in the synthesis of novel materials with potential applications in electronics and photonics. Its ability to form complex structures with metals can lead to the development of new types of conductive materials or catalysts .

Analytical Chemistry

In analytical chemistry, 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can serve as a reference standard for chromatographic analysis . Its well-defined structure and purity make it an excellent candidate for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in chemical analysis.

Biochemistry

This compound is also relevant in biochemistry for studying enzyme interactions and metabolic pathways . Its structural similarity to certain biomolecules can help in probing the mechanisms of enzyme catalysis and substrate specificity .

Environmental Science

Lastly, the compound’s role in environmental science could be in the development of sensors for detecting environmental pollutants. Its chemical properties may allow it to interact selectively with specific contaminants, aiding in the monitoring and management of environmental health .

properties

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1,3,5-6H,2,4H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COASPZBJWCIUAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619069 |

Source

|

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

CAS RN |

108284-94-2 |

Source

|

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)

![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)